molecular formula C₁₄H₁₉N₅O₃S B1662745 Butocin CAS No. 22181-94-8

Butocin

Cat. No. B1662745
CAS RN: 22181-94-8
M. Wt: 337.4 g/mol
InChI Key: GOZRRIWDZQPGMN-UHFFFAOYSA-N
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Description

Butocin is a chemical compound that is synthesized using a specific method and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

1. Agricultural Applications

  • Control of Preharvest Aflatoxin Contamination in Maize : Research indicates that strategies to control preharvest aflatoxin contamination in maize might be relevant to the applications of Butocin. This contamination control is crucial for ensuring crop safety and quality (Widstrom et al., 2003).

  • Medical and Health Research

3. Biotechnological Applications

  • Fermentative Butanol Production by Clostridia : Butanol, a biofuel and valuable chemical, can be produced fermentatively by clostridia. This production method aligns with the increasing demand for renewable resources and is supportedby advances in biotechnology and metabolic engineering. The study reviews the biotechnological production of butanol by clostridia and discusses strategies for strain improvement and industrial process success (Lee et al., 2008).

4. Environmental and Food Safety Research

  • Residual Behavior and Risk Assessment of Butralin in Peanut Fields : Research on butralin, a herbicide, focuses on its residual behavior in peanut fields and the associated risk assessment. This study is significant for guiding the rational use of such chemicals and informing maximum residue limits for food safety (Yang et al., 2019).

properties

IUPAC Name

ethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-2-22-11(21)7-15-10(20)5-3-4-6-23-14-12-13(17-8-16-12)18-9-19-14/h8-9H,2-7H2,1H3,(H,15,20)(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZRRIWDZQPGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CCCCSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944832
Record name N-(2-Ethoxy-2-oxoethyl)-5-[(9H-purin-6-yl)sulfanyl]pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butocin

CAS RN

22181-94-8
Record name N-[1-Oxo-5-(9H-purin-6-ylthio)pentyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22181-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022181948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Ethoxy-2-oxoethyl)-5-[(9H-purin-6-yl)sulfanyl]pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-[1-oxo-5-(1H-purin-6-ylthio)pentyl]glycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/523O15TF2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
J Marhan - Folia microbiologica, 1995 - Springer
… used cytostatics, three (cloturin, butocin and oraein) are at different … and Iomustine to be mutagenie; butocin, oracin and tris(2-… In the case of butocin there was no evidence of mutagenic …
Number of citations: 25 link.springer.com
J Grafnetterová, I Kalousek, Z Vodrázka… - Arzneimittel …, 1979 - europepmc.org
… At the butocin concentration of 20 micrograms/ml an average of 36% of butocin were bound … Measurements of the saturation curve showed butocin to be bound to albumin molecule by …
Number of citations: 2 europepmc.org
I Sýkora, D Gandalovicova - Neoplasma, 1978 - europepmc.org
… The cytostatics were administered mostly for 14-day periods, with the exception of Butocin (7 days) and high doses of Cyclophosphamide and TS-160 (single administrations). From the …
Number of citations: 7 europepmc.org
JM Venditti - Cancer treatment reports, 1976 - pubmed.ncbi.nlm.nih.gov
Letter: Results of butocin (NSC-172755) testing against tumors in animals Letter: Results of butocin (NSC-172755) testing against tumors in animals …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
M Kitamura, T Tominaga, T Saito - Gan To Kagaku Ryoho, 1981 - hero.epa.gov
Inhibitory effect of butocin on rat mammary cancer induced by 7,12-dimethylbenz(a)anthracene | Health & Environmental Research Online (HERO) | US EPA … Inhibitory effect of butocin …
Number of citations: 0 hero.epa.gov
O Dvorák, V Slavík - Sbornik Lekarsky, 1976 - europepmc.org
… [Clinical experience with Butocin in the treatment of malignant genital tumours (author's transl)]. … [Binding of butocin to serum proteins (author's transl)]. … Letter: Results of …
Number of citations: 2 europepmc.org
O Andrysek, Z Dienstbier, M Semonský… - Cancer Chemotherapy …, 1973 - europepmc.org
Preliminary clinical trials of butocin (NSC-172755) in patients with generalized carcinoma of the breast. - Abstract - Europe PMC … Preliminary clinical trials of butocin (NSC-172755) in …
Number of citations: 2 europepmc.org
O Dvorák, V Slavík - Ceskoslovenska Gynekologie, 1975 - europepmc.org
… [Clinical experience with butocin in the treatment of malignant tumours of the female genitalia (author's transl)]. … [Binding of butocin to serum proteins (author's transl)]. … Letter …
Number of citations: 2 europepmc.org
J Marhan - Folia microbiologica, 1995 - Springer
… 6-Mercaptopurine and butocin were inactive up to the maximum concentration tested. Cloturin elicited a significant direct damage in WP100 and, to a lesser extent, also in CM561 and …
Number of citations: 8 link.springer.com
SL Alexander, CHG Irvine, N Shand… - Biology of …, 1995 - academic.oup.com
… On the third day of estrus, five mares were given 10 US units "Butocin" iv, and JUG blood was … Thirteen estrous mares on a Standardbred stud farm were given 25 US units "Butocin" iv, …
Number of citations: 21 academic.oup.com

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